molecular formula C9H9F13Si B1589203 Trimethyl(tridecafluorohexyl)silane CAS No. 135841-49-5

Trimethyl(tridecafluorohexyl)silane

Cat. No.: B1589203
CAS No.: 135841-49-5
M. Wt: 392.23 g/mol
InChI Key: AHGSEBBCGYXEBF-UHFFFAOYSA-N
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Description

Significance of Fluorinated Compounds in Contemporary Chemistry

The introduction of fluorine into organic molecules dramatically alters their physical and chemical properties. gelest.com The high electronegativity of fluorine and the strength of the carbon-fluorine bond lead to compounds with enhanced thermal stability, chemical resistance, and modified electronic properties. gelest.com These attributes are highly sought after in a multitude of applications, from pharmaceuticals and agrochemicals to advanced materials like fluoropolymers, which are prized for their non-stick nature and high-temperature resilience. gelest.comnorthwestern.edu In fact, it is estimated that approximately 25% of small-molecule drugs currently in clinical use contain fluorine, a testament to the element's profound impact on bioactivity and metabolic stability. nih.gov The development of novel fluorination methods and the synthesis of new fluorinated building blocks remain active areas of research, continually expanding the toolkit available to chemists. gelest.com

Evolution of Organosilicon Chemistry and Its Research Landscape

The field of organosilicon chemistry traces its origins back to 1863, with the first synthesis of an organochlorosilane compound by Charles Friedel and James Crafts. libretexts.org The subsequent century saw extensive research, notably by Frederic Kipping, who pioneered the synthesis of a wide array of organosilicon compounds and coined the term "silicone". libretexts.orgchalmers.se The unique properties of silicon-containing polymers, such as high thermal stability, water repellency, and electrical insulation, have led to their widespread use in diverse industries. chalmers.se The carbon-silicon bond, being longer and weaker than a carbon-carbon bond, and polarized towards carbon, makes silicon susceptible to nucleophilic attack, a reactivity that is harnessed in numerous chemical transformations. libretexts.org The development of organosilicon precursors has been a driving force in the miniaturization and enhanced performance of electronic devices, particularly in the fabrication of low-dielectric constant interlayer dielectrics. unt.edu

Contextualizing Trimethyl(tridecafluorohexyl)silane within Perfluoroalkyl Silane (B1218182) Chemistry

This compound, with the chemical formula C9H9F13Si, is a member of the perfluoroalkyl silane family. nih.gov These compounds are characterized by a silicon atom bonded to both alkyl groups (in this case, three methyl groups) and a perfluorinated alkyl chain. The general structure allows them to act as surface modifying agents, where the silane group can anchor to a substrate, and the perfluorinated tail creates a low-energy surface. gelest.com This dual functionality is the basis for many of their applications.

Perfluoroalkylsilanes are instrumental in creating surfaces that are both hydrophobic (water-repellent) and oleophobic (oil-repellent). gelest.com The presence of the fluorinated chain is key to achieving oleophobicity. gelest.com These properties are highly desirable for applications such as self-cleaning surfaces, anti-graffiti coatings, and anti-icing surfaces. gelest.com The formation of self-assembled monolayers (SAMs) is a common technique for applying these silanes, resulting in a highly ordered, single-molecule-thick layer on a substrate. epa.govresearchgate.net The quality and properties of these SAMs are influenced by factors such as the silane concentration, solvent, and deposition method. epa.govresearchgate.net

While much of the research in this area focuses on trichlorosilane (B8805176) or triethoxysilane (B36694) derivatives due to their ability to form cross-linked polymeric layers, trimethylsilanes like this compound play a crucial role in specific applications. rsc.org The trimethylsilyl (B98337) group is often used to cap reactive sites or to create well-defined, non-polymerized monolayers.

Properties of this compound

PropertyValueReference(s)
CAS Number 135841-49-5 nih.gov
Molecular Formula C9H9F13Si nih.gov
Molecular Weight 392.24 g/mol nih.gov
Appearance Colorless to light yellow clear liquid nih.gov
Purity >95% nih.gov
Boiling Point 127 °C (Experimental) gelest.com
Density 1.49 g/cm³ (Experimental) gelest.com
Refractive Index 1.31 (Predicted) gelest.com
Flash Point 35.6 °C (Experimental) gelest.com
Water Solubility 3.48e-6 g/L (Predicted) gelest.com

Structure

3D Structure

Interactive Chemical Structure Model





Properties

IUPAC Name

trimethyl(1,1,2,2,3,3,4,4,5,5,6,6,6-tridecafluorohexyl)silane
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C9H9F13Si/c1-23(2,3)9(21,22)7(16,17)5(12,13)4(10,11)6(14,15)8(18,19)20/h1-3H3
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

AHGSEBBCGYXEBF-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C[Si](C)(C)C(C(C(C(C(C(F)(F)F)(F)F)(F)F)(F)F)(F)F)(F)F
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C9H9F13Si
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID40447475
Record name Trimethyl(tridecafluorohexyl)silane
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID40447475
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

392.23 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

135841-49-5
Record name Trimethyl(tridecafluorohexyl)silane
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID40447475
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.
Record name Trimethyl(tridecafluorohexyl)silane
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Mechanistic Investigations of Trimethyl Tridecafluorohexyl Silane Reactivity

Fundamental Reactivity of Organosilanes

Hydrolytic Sensitivity and Bond Formation Mechanisms

Organosilanes, particularly those with reactive groups attached to the silicon atom, exhibit sensitivity to hydrolysis. For fluoroalkylsilanes, the presence of active terminal groups like chloro, methoxy (B1213986), or ethoxy on the silicon atom facilitates hydrolysis to form silanol (B1196071) (Si-OH) groups. acs.org While Trimethyl(tridecafluorohexyl)silane itself lacks these highly labile groups, the Si-C bond can still undergo cleavage under certain conditions, although it is generally more stable. The process typically involves the formation of silanol intermediates, which are often unstable and tend to condense with each other to form siloxane (Si-O-Si) bonds. gelest.com

The hydrolytic stability of silane (B1218182) coatings is a critical factor in their performance. Studies have shown that using silanes with multiple silicon atoms (dipodal silanes) can markedly improve resistance to hydrolysis in aqueous environments compared to conventional single-silicon silanes. gelest.com The highly hydrophobic nature of the perfluoroalkyl chain in this compound contributes to its low water solubility, which can kinetically hinder hydrolysis. epa.govresearchgate.net

A proposed mechanism for the conversion of hydrosilanes to silanols under photochemical conditions involves the generation of a silyl (B83357) radical, which is then oxidized to a silyl cation. nih.gov This cation subsequently undergoes nucleophilic attack by water to yield the final silanol product. nih.gov

Dual Inorganic and Organic Reactivity Profiles

This compound possesses a distinct dual nature. The trimethylsilyl (B98337) group, -(CH₃)₃Si, exhibits reactivity characteristic of an inorganic species. The silicon atom is electrophilic and can be a target for nucleophiles, and the Si-C bond has a degree of polarity. This part of the molecule is responsible for reactions like hydrolysis and its behavior as a protecting group in organic synthesis. wikipedia.org

Conversely, the tridecafluorohexyl chain, -C₆F₁₃, imparts organic character, albeit of a highly specialized "fluorous" nature. This perfluorinated chain is responsible for the compound's high thermal stability, hydrophobicity, and unique solubility properties. researchgate.net This part of the molecule is generally inert to common chemical transformations but plays a crucial role in directing radical reactions.

Radical Chemistry and Mechanistic Pathways

Role of Perfluoroalkyl Silanes as Radical-Based Reagents

Perfluoroalkyl silanes are valuable precursors in radical chemistry, primarily serving as sources of perfluoroalkyl radicals for addition to unsaturated systems. mdpi.com While the C-F bond is exceptionally strong, other bonds in the molecule can be cleaved to initiate radical processes. For instance, related fluorinated silanes are used in radical coupling reactions with electron-deficient alkenes, proceeding through a radical chain mechanism involving a silyldifluoromethyl radical. acs.org The high electrophilicity of perfluoroalkyl radicals makes them highly reactive species in these transformations.

Silyl Radical Generation and Trapping Mechanisms

Silyl radicals are key intermediates in organosilicon chemistry. researchgate.net Their generation is most commonly achieved through the homolytic cleavage of a silicon-hydrogen (Si-H) bond in a hydrosilane. wikipedia.org Although this compound lacks an Si-H bond, understanding silyl radical generation from related compounds provides essential context for its potential reactivity in radical systems.

Several methods for generating silyl radicals are prominent in research:

From Hydrosilanes: The Si-H bond can be cleaved using thermal or photochemical initiation, often with radical initiators like peroxides. researchgate.net A well-established method involves the abstraction of the hydrogen atom by another radical species. nih.govnih.gov

From Silylboronates: Recent advances have demonstrated that silyl radicals can be generated from silylboronates under photochemical or electrochemical conditions, involving the homolytic cleavage of the Si-B bond. rsc.org

Photocatalysis: Visible-light photocatalysis has emerged as a mild and efficient method for generating silyl radicals from various precursors, including hydrosilanes and silylcarboxylic acids. researchgate.net

Once generated, these silyl radicals can be "trapped" by adding to unsaturated bonds, such as those in alkenes and alkynes, to form a new carbon-centered radical, propagating a radical chain. rsc.org

Intermolecular Radical Additions to Unsaturated Systems

The addition of silicon-centered radicals to unsaturated systems like alkenes and alkynes is a powerful tool for forming carbon-silicon bonds. researchgate.netresearchgate.net This process, known as radical hydrosilylation, typically follows a chain reaction mechanism.

The general mechanism involves three main stages:

Initiation: A silyl radical is generated from a precursor, as described in the previous section.

Propagation: This is a two-step cycle.

Step A: The silyl radical adds to the double or triple bond of the unsaturated substrate. This addition is regioselective, typically occurring at the less substituted carbon to form the more stable carbon-centered radical (an anti-Markovnikov addition pattern). organic-chemistry.org

Step B: The newly formed carbon radical abstracts a hydrogen atom from a hydrosilane molecule, yielding the final product and regenerating a silyl radical to continue the chain. organic-chemistry.org

Termination: Two radical species combine to end the chain.

Research has demonstrated the effectiveness of this approach for a variety of substrates, as summarized in the table below.

Unsaturated SystemRadical Source/MediatorProduct TypeResearch Finding
Electron-Rich/Deficient AlkenesTrichlorosilane (B8805176) / TriethylboraneAlkylsilane (leading to Alcohol after oxidation)A two-step process provides an anti-Markovnikov hydration of alkenes. organic-chemistry.org
Alkenes and AlkynesSilylated CyclohexadienesAlkenylsilanes and AlkynylsilanesA mild, metal-free method for radical hydrosilylation. researchgate.net
Alkenes and AlkynesSilylboronates / PhotocatalystHydrosilylated Alkanes and AlkenesVisible light-induced methods allow for the efficient generation of silyl radicals and their addition to unsaturated bonds. rsc.org
Electron-Deficient AlkenesBromodifluoromethyl-silanes / LightFunctionalized Silyldifluoromethyl ReagentsThe reaction proceeds via a radical chain mechanism initiated by light. acs.org

Compound Index

Compound NameChemical Formula
This compoundC₉H₉F₁₃Si
SilanolR₃SiOH
SiloxaneR₃Si-O-SiR₃
HydrosilaneR₃SiH
SilylboronateR₃Si-B(OR)₂
Silylcarboxylic AcidR₃SiCOOH
AlkeneCₙH₂ₙ
AlkyneCₙH₂ₙ₋₂
TrichlorosilaneHSiCl₃
Triethylborane(C₂H₅)₃B

Physical Properties of this compound

PropertyValueUnit
Molecular Weight392.24 g/mol
Boiling Point~127°C
Density~1.49g/cm³
Water Solubility~3.48 x 10⁻⁶g/L
Melting Point~-48.9°C
Vapor Pressure~4.57mmHg

Data sourced from the US Environmental Protection Agency (EPA) CompTox Chemicals Dashboard. epa.gov

Radical Chain Processes, e.g., Dehalogenation of Organic Halides

The use of organosilanes as radical-based reducing agents, particularly for the dehalogenation of organic halides, is a well-established synthetic methodology. The general mechanism is a chain process initiated by the formation of a silyl radical (R₃Si•). While studies often feature common silanes like tris(trimethylsilyl)silane (B43935) (TTMSS), the principles can be extended to fluorinated silanes.

The proposed mechanism for a radical dehalogenation reaction proceeds in three main stages:

Initiation: A radical initiator (e.g., azobisisobutyronitrile, AIBN) is thermally or photochemically decomposed to generate a primary radical. This radical then abstracts the hydrogen atom from the silane, in this case, this compound, to produce the key silyl radical intermediate. However, this compound lacks a Si-H bond, making it unsuitable for this specific type of hydrogen-donation radical chain reaction that is common for silanes like triethylsilane or TTMSS. piketech.comresearchgate.net

Propagation: If a silyl radical were formed through other means, it would react with an organic halide (R'-X). The silyl radical's affinity for the halogen atom leads to a halogen abstraction, producing a stable silyl halide (R₃Si-X) and a new carbon-centered radical (R'•). This new radical would typically propagate the chain by abstracting a hydrogen from another molecule of a Si-H containing silane.

Termination: The chain reaction is terminated by the combination of any two radical species present in the reaction mixture.

It is critical to note that the reactivity of this compound in such processes would be fundamentally different from hydride-containing silanes. Its perfluorohexyl chain creates a strong electron-withdrawing effect, which would influence the stability and reactivity of any potential radical intermediate at the silicon center. Without a Si-H bond, it cannot act as a hydrogen donor to complete the catalytic cycle in the most common dehalogenation mechanisms. researchgate.net Alternative pathways would need to be considered for it to participate in radical reactions.

Computational and Spectroscopic Mechanistic Studies

To rigorously elucidate reaction mechanisms, a combination of computational modeling and advanced spectroscopic techniques is employed. While direct studies on this compound are scarce, the application of these methods to similar fluorinated and organosilicon compounds provides a framework for understanding its behavior.

Quantum mechanical methods, particularly Density Functional Theory (DFT), are powerful tools for investigating the electronic structure, geometry, and reaction energetics of molecules. acs.orgchemrxiv.org For this compound, DFT calculations could provide critical insights into:

Bond Energies and Molecular Geometry: Calculation of bond dissociation energies (e.g., Si-C, C-F, C-H) would quantify the strength of the bonds within the molecule. The geometry optimization would reveal bond lengths and angles, influenced by the sterically bulky and highly electronegative perfluorohexyl group.

Electronic Properties: Calculation of properties like Mulliken charges and molecular orbital energies (HOMO/LUMO) would help understand the reactivity of different parts of the molecule. chemrxiv.org The strong inductive effect of the tridecafluorohexyl chain is expected to make the silicon atom more electrophilic compared to non-fluorinated analogues.

A benchmark study on various DFT functionals and basis sets for modeling chlorosilane hydrolysis and silanol condensation highlighted that while most methods give acceptable values, accuracy improves significantly with the use of triple-zeta basis sets. unimelb.edu.au

Laser flash photolysis (LFP) is a pump-probe technique used to generate and study short-lived transient species like radicals and excited states. wikipedia.orgrsc.org A sample is excited with a short, intense laser pulse (pump), and the resulting change in absorption is monitored over time with a second light source (probe). unimelb.edu.au This allows for the direct observation of transient intermediates and the measurement of their reaction kinetics on timescales from nanoseconds to milliseconds. unimelb.edu.aunih.gov

In the context of this compound, LFP could theoretically be used to:

Detect Silyl Radicals: If a photochemical pathway could be devised to cleave one of the Si-C bonds, LFP could potentially detect the resulting silyl or alkyl radicals.

Monitor Reaction Intermediates: In photochemical reactions involving the silane, LFP could identify and characterize the lifetime of any transient species formed.

A combined LFP and quantum mechanical study on tris(trimethylsilyl)silane (TTMSS) successfully measured the rate constants for the addition of the TTMSS-derived radical to alkenes and for hydrogen abstraction reactions. nih.gov However, no LFP studies have been reported in the literature for this compound, meaning the identity and kinetics of its potential transient species remain experimentally undetermined.

Fourier-Transform Infrared (FTIR) spectroscopy is a vital tool for monitoring the chemical changes that occur when silanes are grafted onto a substrate to form self-assembled monolayers (SAMs). piketech.comnih.gov By analyzing the vibrational bands in the IR spectrum, one can confirm the presence of the molecule on the surface and deduce information about the bonding mechanism and monolayer structure.

When monitoring the grafting of this compound onto a hydroxylated surface (like silica (B1680970), SiO₂), one would expect to observe specific spectral changes:

Disappearance of Surface Hydroxyls: A decrease in the intensity of the broad band corresponding to surface Si-OH groups (around 3740 cm⁻¹ for isolated silanols) indicates their consumption during the condensation reaction with the silane. utwente.nl

Appearance of C-F and C-H Bands: The successful grafting of the silane would be confirmed by the appearance of strong absorption bands characteristic of the fluoroalkyl chain.

Formation of Siloxane Bonds: The formation of covalent Si-O-Si bonds, both between the silane and the substrate and between adjacent silane molecules, gives rise to strong, broad absorption bands in the 1000-1200 cm⁻¹ region. nih.gov

The following table summarizes the characteristic FTIR bands relevant to the surface grafting of a perfluoroalkylsilane.

Wavenumber (cm⁻¹)AssignmentSignificance in Reaction Monitoring
~3740O-H stretch of isolated Si-OHDisappears as surface groups react with the silane.
2800-3000C-H stretch (from trimethylsilyl group)Appears upon silane adsorption/grafting.
1150-1400C-F stretch (from perfluorohexyl group)Strong indicator of successful silane grafting. researchgate.net
1250Si-CH₃ deformationConfirms presence of the trimethylsilyl head group. researchgate.net
1000-1200Si-O-Si stretch (siloxane network)Appears as silane condenses with the surface and itself, indicating covalent bond formation. nih.gov

Studies on other perfluoroalkylsilanes show that the C-F stretching peaks often appear around 1152 cm⁻¹ and 1212 cm⁻¹. acs.org The presence and shape of these bands can also give clues about the ordering of the monolayer.

Molecular modeling and simulations, such as Molecular Dynamics (MD), provide atomic-level insight into the dynamic processes of silane grafting that are difficult to observe experimentally. nih.gov These models can simulate the behavior of silane molecules near a substrate, elucidating the mechanism of self-assembly and the structure of the resulting monolayer.

For this compound, molecular modeling could be used to investigate:

Adsorption and Diffusion: How the molecules first approach and move across the substrate surface.

Conformational Changes: The orientation of the molecule upon adsorption, including the interaction of the trimethylsilyl headgroup with surface hydroxyls.

Monolayer Packing and Ordering: How the rigid and bulky perfluorohexyl chains pack together on the surface. Unlike flexible alkyl chains, rigid fluoroalkyl chains are more sensitive to deposition defects, and their inability to self-repair can lead to less ordered monolayers. aalto.fi

Solvent and Water Effects: The role of solvent molecules and trace amounts of water in mediating the hydrolysis and condensation reactions at the surface. aalto.fi

While specific MD simulations for this compound are not published, research on similar systems highlights the importance of controlling deposition conditions, such as surface water content, to achieve high-quality, low-defect fluoroalkylated layers. aalto.fi

Specific Mechanistic Insights into Silane-Substrate Interactions

The primary mechanism by which this compound interacts with and covalently bonds to inorganic substrates like glass, silicon, or metal oxides is through a hydrolysis and condensation process. nih.govresearchgate.net This reaction transforms the precursor silane into a durable, cross-linked polysiloxane film. Although the specific rates depend on factors like pH, temperature, and catalyst presence, the fundamental steps are well-understood. researchgate.netcapes.gov.br

The process can be broken down into the following key stages:

StepReactionDescription
1. Hydrolysis (CH₃)₃Si-(CF₂)₅CF₂CF₃ + H₂O → [HO(CH₃)₂Si-(CF₂)₅CF₂CF₃] (unstable) + CH₄In the case of this compound, which has non-hydrolyzable methyl groups, this classic hydrolysis pathway does not apply. Silanes require hydrolyzable groups like alkoxy (-OR) or chloro (-Cl) to react with water to form silanols (Si-OH). This compound is generally unreactive towards water under normal conditions due to the stability of its Si-C bonds.
2. Condensation Si-OH + HO-Substrate → Si-O-Substrate + H₂OIf silanols were present, they would condense with hydroxyl groups on the substrate surface, forming a covalent siloxane bond to the substrate.
3. Self-Condensation Si-OH + HO-Si → Si-O-Si + H₂OAdjacent silanol molecules can also condense with each other, forming a cross-linked polysiloxane network parallel to the surface. This network provides mechanical and chemical stability to the resulting film. nih.gov

Important Note on Reactivity: The structure of This compound, (CH₃)₃Si(CH₂)₂(CF₂)₅CF₃, features three methyl groups attached to the silicon atom. These Si-CH₃ bonds are generally stable and not susceptible to hydrolysis under typical silanization conditions. google.com Silane coupling agents typically rely on having hydrolyzable groups, such as methoxy (-OCH₃), ethoxy (-OCH₂CH₃), or chloro (-Cl), attached to the silicon atom. These groups react with water to form the reactive silanol (Si-OH) intermediates necessary for bonding to a substrate.

Therefore, for this compound to form a covalent bond with a substrate, a different, more forceful reaction mechanism would be required, likely involving high temperatures or plasma treatment to activate the Si-C bonds. Without such hydrolyzable groups, its primary interaction with a surface would be through weaker physisorption (van der Waals forces) rather than chemisorption.

Electrophilic Proton Substitution (SEi) in Silanol Reactions

The reaction of organosilanes with silanol (Si-OH) groups, prevalent on the surface of materials like silica, is a cornerstone of surface modification and coupling agent technology. A plausible, though not specifically documented for this compound, mechanism is the internal electrophilic substitution (SEi) reaction.

In a general SEi mechanism, an electrophile attacks the carbon atom bonded to the silicon, leading to the displacement of the silyl group. In the context of a reaction with a silanol group, the proton of the hydroxyl group would act as the electrophile. The reaction would likely proceed through a four-membered cyclic transition state, where the oxygen of the silanol coordinates to the silicon atom of the this compound, while the hydroxyl proton interacts with the carbon of the tridecafluorohexyl group. This concerted mechanism results in the cleavage of the Si-C bond and the formation of a new Si-O-Si (siloxane) bond, with the concurrent transfer of the proton.

The high electronegativity of the tridecafluorohexyl group would likely make the silicon atom more electrophilic and susceptible to nucleophilic attack by the silanol oxygen. However, the steric bulk of this perfluorinated chain could also hinder the approach of the silanol group, making the reaction sterically demanding. Without specific experimental studies on this compound, the precise kinetics and transition state energies of such a reaction remain speculative.

Catalytic Role of Amines in Silanization Reactions

Amines are widely employed as catalysts in silanization reactions, and their role is generally understood to proceed through several potential pathways. While no specific studies detailing the amine-catalyzed reactions of this compound were found, the general principles can be extrapolated.

One primary role of an amine catalyst is to act as a base, deprotonating the surface silanol groups to form more nucleophilic silanolates. These activated species can then more readily attack the silicon atom of the silane.

Alternatively, the amine can interact with the silane itself. In the case of alkoxysilanes, amines are known to catalyze the hydrolysis of the alkoxy groups to form reactive silanols. For a compound like this compound, which lacks readily hydrolyzable groups on the silicon atom, the catalytic action of an amine would more likely involve the activation of the Si-C bond cleavage. An amine could potentially form a hypervalent silicon intermediate, weakening the Si-C bond and making it more susceptible to cleavage by a proton from a silanol group.

The rate of such a catalyzed reaction would be expected to depend on the nature of the amine, with more basic and less sterically hindered amines generally exhibiting higher catalytic activity. However, the specific interactions between an amine, the highly fluorinated silane, and a silanol surface have not been empirically determined for this compound.

Functionalization and Derivatization Strategies

Surface Functionalization Methodologies

The primary application of Trimethyl(tridecafluorohexyl)silane lies in the chemical modification of surfaces. Its unique molecular structure, combining a reactive silane (B1218182) head with a low-energy fluorinated tail, makes it a powerful agent for altering the surface characteristics of various substrates.

The fundamental mechanism by which this compound anchors to inorganic substrates involves a two-step process: hydrolysis followed by condensation. This process is characteristic of alkoxysilanes and chlorosilanes. shinetsusilicones.comsigmaaldrich.com

Hydrolysis: The process begins with the hydrolysis of the trimethylsilyl (B98337) group in the presence of water. This reaction cleaves the silicon-methoxy bonds, replacing them with reactive silanol (B1196071) (Si-OH) groups. The presence of moisture, either from the atmosphere or on the substrate surface, is sufficient to initiate this step. shinetsusilicones.commdpi.com

Condensation: The newly formed silanol groups are highly reactive towards hydroxyl (-OH) groups present on the surface of most inorganic substrates, such as silica (B1680970), glass, and metal oxides. smolecule.comshinetsusilicones.com A condensation reaction occurs, forming stable, covalent siloxane bonds (Si-O-Substrate). This process effectively grafts the silane molecule onto the surface. researchgate.net Additionally, the silanol groups can also condense with each other, forming a cross-linked polysiloxane network on the surface, which enhances the durability of the coating. gelest.com

This covalent attachment ensures a robust and durable modification, as opposed to simple physical adsorption. The efficiency of the grafting reaction can be influenced by parameters such as the concentration of the silane, pH, reaction time, and temperature. ajol.info

A key application of this compound is the drastic reduction of surface energy on treated substrates. The covalently bonded, long fluorinated (tridecafluorohexyl) chains orient themselves away from the substrate, creating a new surface with exceptionally low surface free energy. pubcompare.ai This low surface energy is responsible for imparting both water-repellent (hydrophobic) and oil-repellent (oleophobic) properties. gelest.com

Surfaces treated with fluoroalkylsilanes can achieve very high water contact angles, often exceeding 120°, which is a characteristic of superhydrophobicity. gelest.comgelest.com This effect is a result of the minimal intermolecular forces between the fluorinated surface and liquids. The primary scientific application of this compound is in creating coatings that resist corrosion and scratches. When combined with surface roughness at a micro or nanoscale, these silanes can be used to create self-cleaning surfaces, where water droplets roll off easily, carrying away contaminants. nih.gov

The table below summarizes some of the key physicochemical properties of this compound that are relevant to its function in modifying surface energy.

Table 1: Physicochemical Properties of this compound

Property Value Source
Molecular Formula C9H9F13Si fishersci.ca
Molecular Weight 392.24 g/mol fishersci.ca
Surface Tension 13.4 mN/m epa.gov
Boiling Point 127-142 °C epa.gov
Density 1.49 g/cm³ epa.gov

The dual functionality of the silane molecule is key to this role. The silanol end of the molecule forms strong covalent bonds with the inorganic filler, as described previously. smolecule.com The other end, the non-polar, fluorinated hexyl group, can physically entangle or interact favorably with specific types of polymer matrices, particularly fluoropolymers or other polymers where low surface energy is a desired characteristic. This enhanced coupling improves stress transfer from the polymer matrix to the reinforcing filler, leading to significant improvements in the mechanical properties of the composite, such as tensile and flexural strength. researchgate.netresearchgate.net By improving the compatibility between the hydrophilic filler and the often hydrophobic polymer, the silane treatment reduces moisture absorption at the interface, thereby enhancing the durability and environmental resistance of the composite material. researchgate.net

Integration into Nanomaterials and Polymer Systems

The utility of this compound extends to the advanced fields of nanotechnology and polymer science, where it is used to modify nanoparticles and create specialized polymer systems.

A significant challenge in creating high-performance nanocomposites is the tendency of nanoparticles (e.g., silica, titania, silver) to agglomerate within the polymer matrix due to their high surface energy and van der Waals forces. nih.gov This agglomeration can lead to defects and a failure to realize the potential property enhancements.

Surface modification of these nanoparticles with a coupling agent like this compound is an effective strategy to overcome this issue. The silane covalently bonds to the nanoparticle surface, and the fluorinated chains create a low-energy, non-polar shell around the particle. mdpi.comnih.gov This surface functionalization serves two main purposes:

It reduces the inter-particle attractions, preventing agglomeration. nih.gov

It improves the compatibility of the nanoparticles with a non-polar or fluorinated polymer matrix, leading to a more uniform and stable dispersion.

This improved dispersion allows for the full utilization of the nanoparticles' high surface area, which is crucial for applications such as creating transparent, scratch-resistant coatings or polymer resins with enhanced mechanical properties. researchgate.net The amount of silane used is a critical parameter; typically, an amount sufficient to form a monolayer or a few molecular layers on the nanoparticle surface yields optimal results. researchgate.netresearchgate.net

Carbon nanotubes (CNTs), including multi-walled carbon nanotubes (MWCNTs), are renowned for their exceptional mechanical and electrical properties. However, their integration into polymer composites is hampered by poor dispersion and weak interfacial adhesion. Silanization is a widely adopted technique to address these issues. researchgate.netresearchgate.net

The chemical modification of CNTs with this compound typically involves a two-step process:

Surface Oxidation: The inert graphitic surface of the CNTs is first functionalized to introduce hydroxyl (-OH) and carboxyl (-COOH) groups. This is commonly achieved by treating the CNTs with strong acids (e.g., a mixture of sulfuric and nitric acid). researchgate.net These functional groups serve as anchor points for the silane.

Silanization: The oxidized CNTs are then reacted with this compound. The silane's hydrolyzable groups react with the hydroxyl groups on the CNT surface to form stable covalent bonds. researchgate.net

This process grafts the fluorinated silane molecules onto the surface of the CNTs. The resulting functionalized CNTs exhibit significantly improved dispersion in polymer matrices. The fluorinated shell enhances interfacial adhesion, particularly in fluoropolymer-based composites, leading to more effective load transfer and, consequently, composites with superior mechanical strength and thermal stability. researchgate.net

Strategies for Achieving Uniform Monolayer Deposition of this compound

The formation of a uniform, densely packed monolayer of this compound is paramount for leveraging its unique surface properties. The primary method for achieving this is through the process of self-assembly, where the silane molecules spontaneously form an ordered layer on a suitable substrate. The success of this process hinges on meticulous control over deposition parameters. The main strategies employed are solution-phase deposition and vapor-phase deposition.

Solution-Phase Deposition

Solution-phase deposition is a widely utilized method for creating self-assembled monolayers (SAMs) from organosilanes like this compound. nih.gov This technique involves immersing a substrate into a solution containing the silane, allowing the molecules to adsorb and self-organize on the surface. While seemingly straightforward, achieving a uniform monolayer requires careful optimization of several factors.

Key parameters influencing the quality of the deposited monolayer include the concentration of the silane solution, the choice of solvent, the presence of water, and the immersion time and temperature. nih.gov The concentration of the silane solution plays a critical role; while a higher concentration can lead to faster surface coverage, it can also increase the likelihood of forming disordered multilayers or aggregates. The solvent must be inert to the silane and the substrate, and its polarity can influence the aggregation state of the silane in the solution.

The presence of a thin layer of water on the substrate surface is crucial for the hydrolysis of the silane's headgroup, which precedes the covalent bonding to the substrate. However, excessive water in the bulk solution can lead to premature polymerization of the silane, resulting in the deposition of clumps rather than a smooth monolayer. researchgate.net Immersion time is another critical variable that needs to be controlled to allow for the formation of a complete monolayer without promoting multilayer growth.

Vapor-Phase Deposition

Vapor-phase deposition is often considered a superior method for achieving highly uniform and defect-free monolayers of fluorinated silanes. ibm.com This technique involves exposing the substrate to the vapor of the silane in a controlled environment, such as a vacuum chamber or a reactor with controlled humidity. ibm.comaalto.fi This method offers several advantages over solution-phase deposition, including the elimination of solvent-related contamination and better control over the reaction conditions. illinois.edu

Critical parameters in vapor-phase deposition include the deposition temperature, pressure, humidity, and exposure time. researchgate.netrsc.org Temperature affects the vapor pressure of the silane and the kinetics of the surface reaction. The pressure within the deposition chamber influences the mean free path of the silane molecules and their arrival rate at the substrate surface.

The level of surface hydration is a particularly crucial parameter in vapor-phase deposition. ibm.com A controlled amount of water vapor is necessary to facilitate the hydrolysis of the silane headgroup and its subsequent covalent bonding to the substrate. Insufficient water can lead to incomplete monolayer formation, while excessive water can result in the formation of polysiloxane networks and a rougher surface. researchgate.net By precisely controlling the humidity, it is possible to promote the formation of a dense, well-ordered monolayer. aalto.fi Studies have shown that vapor-phase deposition can produce high-quality fluorinated monolayers with excellent water repellency and low surface roughness. researchgate.net

Langmuir-Blodgett Technique

The Langmuir-Blodgett (LB) technique provides an alternative and highly controlled method for fabricating uniform monolayers. wikipedia.orgbiolinscientific.com This method involves spreading the amphiphilic silane molecules on the surface of a liquid subphase, typically water, in a Langmuir trough. sbfisica.org.br The molecules are then compressed into a tightly packed monolayer at the air-water interface. sbfisica.org.br This floating monolayer is subsequently transferred onto a solid substrate by vertically dipping the substrate through the interface. wikipedia.orgbiolinscientific.com

A key advantage of the LB technique is the precise control over the molecular packing density of the monolayer before it is transferred to the substrate. biolinscientific.com The surface pressure of the monolayer on the water surface can be monitored and adjusted to achieve the desired packing. This allows for the formation of highly ordered and uniform films with a well-defined thickness. wikipedia.org While this technique can be more complex to implement than self-assembly methods, it offers unparalleled control over the monolayer structure. nih.govresearchgate.net

Characterization of Monolayer Uniformity

The uniformity and quality of the deposited this compound monolayer are assessed using various surface-sensitive analytical techniques. These methods provide information on the chemical composition, thickness, wettability, and morphology of the film.

Characterization Technique Information Obtained
Contact Angle Goniometry Provides a measure of the surface hydrophobicity, which is indicative of a well-formed, dense fluorinated monolayer. High water contact angles suggest a high degree of surface coverage and molecular order.
Ellipsometry Measures the thickness of the deposited monolayer with sub-nanometer resolution, allowing for the verification of monolayer formation versus multilayer or aggregate deposition. mpg.de
X-ray Photoelectron Spectroscopy (XPS) Confirms the chemical composition of the surface, verifying the presence of the fluorinated silane and the absence of contaminants. It can also provide information about the bonding state of the silicon atom. rsc.org
Atomic Force Microscopy (AFM) Provides a topographical image of the surface at the nanoscale, revealing the uniformity and smoothness of the monolayer. It can be used to identify defects, aggregates, or incomplete coverage. mpg.de
Fourier Transform Infrared Spectroscopy (FTIR) Can be used in attenuated total reflectance (ATR) mode to probe the molecular orientation and packing density of the silane molecules within the monolayer. ibm.com

Table 1: Techniques for Characterizing Monolayer Uniformity. This interactive table summarizes the key analytical methods used to evaluate the quality of this compound monolayers.

Advanced Research Applications of Trimethyl Tridecafluorohexyl Silane

Applications in Organic Synthesis

In the realm of organic synthesis, the distinct characteristics of trimethyl(tridecafluorohexyl)silane and related fluorous silanes are leveraged to drive reactions and streamline workflows. The "fluorous tag," a perfluoroalkyl chain, allows for a purification technique known as fluorous solid-phase extraction (F-SPE), where the tagged molecules are selectively retained by a fluorinated stationary phase, simplifying the separation of reactants and products. This approach combines the benefits of solution-phase kinetics with the ease of solid-phase purification. beilstein-journals.orgrsc.orggoogle.com

Reductive Transformations in Synthetic Chemistry

Silanes are well-established reducing agents in organic chemistry, capable of reducing a variety of functional groups. While specific research on this compound in this context is limited, the reactivity of the silane (B1218182) functional group is well-documented for other silanes, which serve as a proxy. Silanes, often activated by acids or fluoride (B91410) sources, are effective for the reduction of carbonyl compounds such as aldehydes and ketones to their corresponding alcohols. researchgate.netgelest.comorganic-chemistry.org For instance, the reduction of aldehydes can be achieved with high selectivity in the presence of ketones using polymethylhydrosiloxane (B1170920) (PMHS) and a fluoride catalyst. gelest.com

The reduction of α,β-unsaturated carbonyls can proceed via either 1,2-addition (reduction of the carbonyl) or 1,4-addition (reduction of the carbon-carbon double bond), depending on the silane and catalyst used. gelest.com This reactivity allows for controlled transformations in the synthesis of complex molecules. The use of fluorous silanes like this compound in these transformations would couple the reductive power of the silane with the practical advantages of fluorous-phase purification.

Role in Hydrosilylation Reactions

Hydrosilylation, the addition of a silicon-hydride bond across an unsaturated bond like a carbon-carbon double bond in an olefin, is a cornerstone of organosilicon chemistry. rsc.orgresearchgate.net Fluoroalkylsilanes, including structures analogous to this compound, are used in these reactions to produce a wide range of organosilicon compounds. wwu.edu The reaction is typically catalyzed by transition metals, most commonly platinum complexes, but catalysts based on rhodium, iron, and nickel are also employed. rsc.orgorganic-chemistry.orgresearchgate.net

The reactivity in hydrosilylation is influenced by the structure of both the silane and the olefin. wwu.edu The process is of significant industrial importance for producing silane coupling agents and for cross-linking silicone polymers. researchgate.net The use of a fluorous silane such as this compound introduces a fluorous tag onto the substrate, which can be carried through subsequent reaction steps before being potentially cleaved.

Below is a table showing representative examples of the hydrosilylation of various olefins, illustrating typical yields and conditions.

OlefinSilaneCatalystProductYield (%)Ref
StyrenePhSiH₃Co(tpy)Br₂@SiO₂ / K₂CO₃PhCH₂CH₂SiH₂Ph90 researchgate.net
1-OctenePhSiH₃[(L)₂Ca₂(μ‐H)₂][BAr₄]₂n-Octyl(phenyl)silane>95 nih.gov
Ethylene (B1197577)PhSiH₃[(L)₂Ca₂(μ‐H)₂][BAr₄]₂Diethyl(phenyl)silane>95 nih.gov
1,4-HexadienePhSiH₃[(L)₂Ca₂(μ‐H)₂][BAr₄]₂4-Hexenyl(phenyl)silane>95 nih.gov

Facilitation of Consecutive Radical Reactions

Fluorous silanes can play a critical role in consecutive radical reactions, such as the Giese reaction. The Giese reaction involves the addition of a radical to an electron-deficient olefin, followed by a hydrogen-atom transfer (HAT) to yield the final product. beilstein-journals.org Silanes, particularly tris(trimethylsilyl)silane (B43935) (TTMS), are excellent HAT donors and can participate in these sequences. beilstein-journals.orgresearchgate.net

In a modern adaptation, a silyl (B83357) radical is generated photochemically. This radical can then perform a halogen-atom transfer (XAT) with an alkyl halide to produce an alkyl radical. This alkyl radical subsequently adds to an olefin in a Giese-type fashion. The resulting radical intermediate is then quenched by the parent silane, completing the cycle and regenerating a silyl radical. beilstein-journals.orgresearchgate.net This sequence constitutes a consecutive, or chain, reaction. Using a fluorous silane in place of a standard one would impart the purification advantages of fluorous chemistry to this powerful C-C bond-forming methodology.

Green Chemistry Alternatives in Radical Reactions (e.g., to Organotin Compounds)

One of the most significant advantages of using silanes in radical chemistry is their role as a green, or more environmentally benign, alternative to traditional reagents, particularly organotin compounds like tributyltin hydride (Bu₃SnH). beilstein-journals.org Organotin compounds are highly effective in radical reactions but are notoriously toxic and their byproducts are difficult to remove from reaction mixtures. researchgate.net

Silanes, such as tris(trimethylsilyl)silane and by extension fluorous silanes, offer a much less toxic profile. organic-chemistry.org The "fluorous synthesis" strategy further enhances the green credentials of these reactions. By tagging a reagent with a perfluoroalkyl chain, the purification process can be simplified to a liquid-liquid extraction or fluorous solid-phase extraction, avoiding the need for large volumes of solvents typically used in chromatography. beilstein-journals.orgrsc.org This approach has been successfully applied in Giese-type reactions, demonstrating a metal-free, photochemical alkylation of dehydroalanine (B155165) derivatives where a silane mediates the radical generation from alkyl bromides. beilstein-journals.orgresearchgate.net

The table below presents data from a Giese-type alkylation using a silane-mediated, photochemical approach, highlighting its effectiveness with various alkyl bromides.

Alkyl BromideProductYield (%)Ref
1-BromobutaneN-Acetyl-3-butyl-L-phenylalanine methyl ester58 beilstein-journals.org
1-BromohexaneN-Acetyl-3-hexyl-L-phenylalanine methyl ester50 beilstein-journals.org
(2-Bromoethyl)benzeneN-Acetyl-3-phenethyl-L-phenylalanine methyl ester60 beilstein-journals.org
Pinacol boronic ester of 3-bromopropanolN-Acetyl-3-(3-(4,4,5,5-tetramethyl-1,3,2-dioxaborolan-2-yl)propyl)-L-phenylalanine methyl ester36 beilstein-journals.org

Polymer Science and Materials Engineering

In materials science, the unique surface properties imparted by fluorinated compounds are highly desirable. This compound and related compounds are used to create hydrophobic and oleophobic surfaces. Their silane functionality allows them to be chemically grafted onto surfaces or incorporated into polymer matrices.

Photo-induced Radical Polymerization of Olefins

Fluorous silanes are valuable in the field of polymer science, particularly in the surface modification of materials through polymerization. A key application is in photo-induced radical polymerization, also known as photopolymerization. In this technique, light is used to initiate a polymerization reaction.

In a notable example, a photoinitiator was functionalized with a silane group and immobilized on a glass surface. This surface-tethered initiator was then used to trigger the radical polymerization of a fluorinated acrylate (B77674) monomer (1H,1H,2H,2H-perfluorooctyl acrylate) upon exposure to UV light. The resulting polymer chains, rich in fluorine, created a highly hydrophobic surface. This method allows for the precise grafting of fluorinated polymers from a surface to tailor its properties. The involvement of a silane is crucial for anchoring the initiating species to the substrate, ensuring the permanent modification of the material. researchgate.net

Photo-promoted Cationic Polymerization of Epoxides

While specific studies detailing the use of this compound as a direct initiator or promoter in the photo-promoted cationic polymerization of epoxides are not extensively documented in publicly available research, the fundamental chemistry of related silanes provides a basis for its potential role. In some photo-initiated polymerization systems, silanes can act as co-initiators. For instance, tris(trimethylsilyl)silane (TTMSS) has been investigated as a co-initiator in the photo-polymerization of methacrylate-based dental adhesives, where it influences the polymerization rate and the properties of the resulting polymer network. nih.gov

The general mechanism of free-radical promoted cationic polymerization often involves the photochemical generation of radicals that are subsequently oxidized to initiate cationic polymerization. nih.govresearchgate.net The highly electron-withdrawing nature of the tridecafluorohexyl group in this compound could influence the electronic environment of the silicon atom and its potential interactions in such polymerization systems. However, without direct experimental evidence, its specific efficacy and mechanism in the photo-promoted cationic polymerization of epoxides remain a theoretical consideration.

Reinforcement of Elastomeric Compounds (e.g., Silica-Filled Natural Rubber)

The reinforcement of elastomeric compounds, such as silica-filled natural rubber, often relies on the use of coupling agents to improve the interaction between the inorganic filler (silica) and the organic polymer matrix (rubber). Silane coupling agents are crucial in this context. coatingsworld.com They can enhance the dispersion of the filler, reduce viscosity, and improve the mechanical properties of the composite material. researchgate.net

Although direct research on the application of this compound for this purpose is limited, the principles of using silanes in rubber composites are well-established. Typically, bifunctional organosilanes are used, which can react with both the silica (B1680970) surface and the rubber. coatingsworld.com The fluorinated nature of this compound would primarily offer a hydrophobic modification to the silica surface. While this could reduce moisture absorption, its effectiveness as a coupling agent would depend on its ability to chemically bond or physically interact with the polymer matrix. Research on other silanes, such as 3-octanoylthio-1-propyltriethoxysilane (NXT), has shown that grafting silanes onto natural rubber can improve the properties of silica-filled compounds. coatingsworld.com The potential of this compound in this application would require further investigation to determine its compatibility and reactivity within the elastomer composite system.

Development of High-Performance Coatings and Adhesives

The development of high-performance coatings and adhesives is a field where fluoroalkylsilanes, including this compound, have significant potential. The presence of the perfluorinated alkyl chain leads to surfaces with very low surface energy, resulting in high water and oil repellency. sinosil.combohrium.com

When applied to a substrate, this compound can form a thin, transparent, and durable coating that imparts hydrophobic and oleophobic properties. sinosil.com These coatings are of interest for applications requiring anti-fouling, anti-graffiti, and easy-to-clean surfaces. sinosil.com Research on similar fluoroalkylsilanes has demonstrated the creation of superhydrophobic surfaces with contact angles approaching 180 degrees. acs.org The effectiveness of these coatings is dependent on the length of the perfluorinated chain, with longer chains generally providing lower surface energies. bohrium.com The tridecafluorohexyl group in this compound is sufficiently long to create a very low-energy surface. bohrium.com

In the context of adhesives, modifying surfaces with a low-energy material like this compound is generally used to create non-stick or release coatings. However, in specialized adhesive formulations, such compounds could be used to control the surface properties of fillers or to modify the interface between the adhesive and a substrate to enhance durability and moisture resistance. A systematic review has shown that silane coupling agents can be beneficial for the repair of resin composite materials. nih.gov

PropertyValueSource
Appearance Colorless to Light yellow clear liquid dtic.mil
Purity >97.0% (GC) dtic.mil
Refractive Index ~1.32 labproinc.comlabproinc.com
Specific Gravity ~1.44 labproinc.comlabproinc.com
Boiling Point 127-142 °C epa.gov
Melting Point -48.9 °C epa.gov
Flash Point 40 °C
Water Solubility 3.48e-6 g/L (experimental) epa.gov

Enhancement of Electrical and Thermal Conductivity in Composites

There is currently a lack of specific research demonstrating the use of this compound to enhance the electrical or thermal conductivity of composites. Generally, the introduction of fluorinated compounds, which are highly insulating, would be expected to decrease electrical conductivity.

For enhancing thermal conductivity in composites, the focus is typically on creating efficient pathways for heat transfer using thermally conductive fillers. The role of a silane in such a system would be to improve the interface between the filler and the polymer matrix to reduce thermal resistance. While silanes are used for this purpose, the specific contribution of a fluoroalkylsilane like this compound has not been established in the available literature.

Frontier Applications in Diverse Fields

The unique properties of this compound position it as a candidate for use in various frontier applications, particularly in the development of advanced materials and energy technologies.

Contribution to Advanced Materials Development

The primary contribution of this compound to advanced materials development lies in its ability to create surfaces with extremely low surface energy. bohrium.com This is a key characteristic for producing materials with superhydrophobic and oleophobic properties. Such materials are in high demand for a variety of applications, including self-cleaning textiles, anti-icing surfaces, and microfluidic devices. The chemical stability of the C-F bond also suggests that coatings derived from this silane would exhibit high resistance to chemical and environmental degradation. sinosil.com

Emerging Roles in Energy Harvesting Technologies (e.g., Triboelectric Nanogenerators)

A promising frontier application for this compound is in the field of energy harvesting, specifically in triboelectric nanogenerators (TENGs). TENGs convert mechanical energy into electrical energy through the coupling of triboelectrification and electrostatic induction. The performance of a TENG is highly dependent on the surface charge density of the triboelectric materials.

Surface modification with fluorinated molecules is a common strategy to enhance the negative triboelectric potential of a material, thereby increasing the output of the TENG. justia.com Fluoroalkylsilanes are particularly effective for this purpose due to the high electronegativity of fluorine atoms. By forming a self-assembled monolayer on a surface, a compound like this compound can significantly increase its ability to gain electrons upon contact with another material. Research on other fluoroalkylsilanes has shown a substantial enhancement in the output voltage and current of TENGs after surface modification. justia.com Given its highly fluorinated structure, this compound is an excellent candidate for improving the performance of TENGs, contributing to the development of more efficient self-powered electronic devices.

Potential in Biomedical Applications and Dental Adhesive Systems

The application of silane-based coatings on metallic biomaterials for implants is a growing area of research. These coatings can improve biocorrosion resistance, modulate protein adsorption, and influence cell viability. researchgate.net While direct research on this compound for these applications is not extensively documented, the known properties of fluoroalkylsilanes provide a strong indication of its potential.

Fluoroalkylsilanes are recognized for their ability to create highly hydrophobic surfaces. researchgate.net In the context of biomedical implants, a hydrophobic surface can be advantageous in several ways. For instance, in dental implants, a hydrophobic coating on the titanium abutment could promote durable adhesion with resin cements. nih.gov Research on novel silane blends for coating titanium has shown that creating a more hydrophobic surface can be achieved without altering the surface roughness, which is crucial for osseointegration. nih.gov The tridecafluorohexyl group in this compound would be expected to create a low surface energy coating, thereby repelling water and potentially reducing the adhesion of oral bacteria that contribute to implant failure. nih.gov

In dental adhesive systems, silane coupling agents are crucial for bonding resin-based composites to dental restorations. nih.govnih.gov These agents typically have a dual-functionality, allowing them to bond with both the inorganic filler particles of the composite and the organic resin matrix. researchgate.net While traditional silanes like 3-methacryloxypropyltrimethoxysilane (MPTS) are common, there is ongoing research into new silane formulations to enhance bond strength and durability. nih.gov The incorporation of fluorine into the silane structure, as with this compound, could enhance the hydrophobicity of the adhesive interface, potentially leading to improved resistance to water degradation over time. nih.gov The highly fluorinated chain would be expected to create a more stable and less water-absorbent interface, a critical factor for the longevity of dental restorations.

Potential Biomedical Application Underlying Principle Based on Fluoroalkylsilane Properties Anticipated Benefit
Coating for Medical Implants Creation of a low surface energy, hydrophobic surface. researchgate.netImproved biocorrosion resistance, reduced protein and bacterial adhesion. researchgate.netnih.gov
Dental Implant Abutments Enhanced hydrophobicity promoting durable adhesion to resin cements. nih.govStronger and more stable bonding of crowns and bridges.
Dental Adhesive Systems Increased hydrophobicity of the adhesive interface.Improved resistance to hydrolytic degradation and enhanced longevity of composite restorations. nih.gov
Surface of Dental Composites Modification of surface energy to reduce bacterial adhesion. nih.govLower risk of secondary caries at the restoration margin.

Catalysis and Surface Treatment in Chemical Processes

The application of this compound extends into the realm of chemical process engineering, particularly in catalysis and surface treatment, where its unique properties can be leveraged to enhance reaction efficiency and material durability.

In the field of catalysis, the electron-withdrawing nature of perfluoroalkyl groups can significantly influence the electronic properties of a catalyst's active site. Research has shown that incorporating long perfluoroalkyl substituents into catalyst ligands can lead to higher catalytic activities and altered product characteristics in polymerization reactions. nih.gov For example, in nickel(II) salicylaldiminato catalysts for ethylene polymerization, the presence of a C6F13 group was found to disfavor beta-hydride elimination, a key chain transfer step, thereby promoting chain growth and leading to higher molecular weight polymers. nih.gov While direct catalytic applications of this compound itself are not widely reported, its tridecafluorohexyl group suggests potential as a ligand component or a precursor for synthesizing catalysts with tailored electronic properties for specific organic transformations.

The most prominent application of fluoroalkylsilanes, including this compound, is in surface treatment. These compounds are highly effective at creating oleophobic and hydrophobic surfaces. This is due to the low surface energy of the fluorinated chains. When applied to a surface, the silane part of the molecule bonds to the substrate, while the fluorinated tail orients outwards, creating a non-stick, repellent layer. This property is highly desirable in various industrial chemical processes to prevent fouling and corrosion of equipment. For instance, coating the internal surfaces of chemical reactors, storage tanks, and transfer lines can significantly reduce the buildup of reaction byproducts and improve the ease of cleaning.

The influence of fluoroalkylsilanes on the mechanical and corrosion resistance properties of sol-gel derived coatings has also been investigated. The addition of a fluoroalkylsilane to a silica-based sol-gel network can enhance the hydrophobicity of the resulting coating, making it more flexible and stable, which is crucial for providing both mechanical and corrosion protection. mdpi.com

Application Area Function of this compound Key Research Finding/Principle Potential Impact on Chemical Processes
Catalysis Potential as a ligand component in catalyst design.Perfluoroalkyl groups can modify the electronic properties of the catalyst's active site, leading to higher activity and selectivity. nih.govDevelopment of more efficient and selective catalysts for polymerization and other organic reactions.
Surface Treatment of Chemical Equipment Creation of hydrophobic and oleophobic surfaces.Fluoroalkylsilanes form low surface energy coatings that repel water and oils.Reduced fouling and corrosion of reactors and pipes, leading to improved process efficiency and reduced maintenance.
Modification of Sol-Gel Coatings Enhancing hydrophobicity and mechanical properties.The addition of fluoroalkylsilanes to sol-gel networks improves flexibility and corrosion resistance. mdpi.comDevelopment of durable, protective coatings for various substrates used in chemical processing.

Comparative Studies and Future Research Directions

Comparison with Other Perfluoroalkyl Silanes and Organosilicon Compounds

The effectiveness of a silane (B1218182) in surface modification is intrinsically linked to its molecular structure, which dictates its reactivity and the properties of the resulting functionalized surface.

The reactivity of silanes is governed by the nature of the groups attached to the silicon atom. For many common organosilanes, such as alkoxysilanes (e.g., octadecyltrimethoxysilane, OTMS) and chlorosilanes, the functionalization process involves a two-step hydrolysis and condensation mechanism. nih.govgoogle.com In this process, the hydrolyzable groups (e.g., methoxy (B1213986), ethoxy, or chloro) first react with water to form reactive silanol (B1196071) (Si-OH) groups. google.com These silanols then condense with hydroxyl groups on the substrate surface, forming stable siloxane (Si-O-Si) bonds, and can also self-condense to form a polysiloxane network. nih.govresearchgate.net The kinetics of this process are highly dependent on factors like pH, water availability, and the type of alkoxy group, with methoxy groups generally hydrolyzing faster than ethoxy groups. researchgate.netafinitica.com

In stark contrast, Trimethyl(tridecafluorohexyl)silane lacks such hydrolyzable groups. Its structure features three stable methyl groups and a non-hydrolyzable tridecafluorohexyl group attached to the silicon atom. sigmaaldrich.com Consequently, its reaction mechanism for binding to a silica (B1680970) surface does not follow the typical hydrolysis-condensation pathway. Instead, its functionalization is thought to proceed through a direct reaction with surface silanol groups, potentially via an electrophilic substitution mechanism where the silane reacts with isolated silanol groups on the substrate. researchgate.net This fundamental difference in reactivity means that while alkoxysilanes require controlled hydration for activation, this compound requires a surface with available, reactive hydroxyl sites and conditions that favor direct silylation.

The structure of the organic substituent also plays a critical role. Fluorinated alkylsilanes, like this compound, are known to provide superior hydrophobic and oleophobic properties compared to their non-fluorinated hydrocarbon counterparts. gelest.com The highly electronegative fluorine atoms in the tridecafluorohexyl chain create a very low surface energy layer. This is a distinct advantage over standard alkylsilanes. Methyl-substituted alkylsilanes also generally yield more hydrophobic surfaces than linear alkyl silanes because their sterically closed structure minimizes van der Waals contact with water. gelest.com

Table 1: Comparative Structure-Reactivity of Selected Silanes

Feature This compound Octadecyltrimethoxysilane (OTMS) Trimethylchlorosilane (TMCS)
Silicon-bound Groups 3 Methyl, 1 Tridecafluorohexyl 1 Octadecyl, 3 Methoxy 3 Methyl, 1 Chloro
Reactive Moiety Trimethylsilyl (B98337) group Trimethoxysilyl group Trimethylsilyl group
Primary Reaction Direct silylation of surface -OH Hydrolysis to silanols, then condensation Hydrolysis to silanol, then condensation
Byproducts None (in direct reaction) Methanol, Water HCl, Water
Key Structural Driver Perfluorinated alkyl chain Long alkyl chain, 3 hydrolyzable groups 1 hydrolyzable group

Performance Evaluation in Specific Applications

In applications such as creating self-cleaning and water-repellent surfaces, performance is paramount. The primary goal is to achieve superhydrophobicity, characterized by water contact angles exceeding 150° and low roll-off angles. mdpi.com This effect is a combination of low surface energy and specific surface roughness. mdpi.comresearchgate.net

Fluorinated silanes are the materials of choice for creating surfaces with the lowest possible surface energy, enabling them to repel not only water but also oils (oleophobicity). gelest.com Surfaces with critical surface tensions below 20 mN/m, achievable with fluorinated long-chain alkyl silanes, are both hydrophobic and oleophobic. gelest.com this compound, with its long fluorinated chain, is designed for such high-performance applications. Its performance can be compared to other silanes used for similar purposes, such as octyltrimethoxysilane, which has been used to create robust superhydrophobic coatings on multi-walled carbon nanotubes. nih.gov

While both can produce hydrophobic surfaces, the fluorinated nature of this compound provides a lower surface energy, making it more effective for repelling a wider range of liquids. In a comparative context, a surface modified with this compound would be expected to exhibit a higher static contact angle and better oleophobicity than one treated with a non-fluorinated silane of similar chain length. The ultimate performance depends on achieving a uniform, dense monolayer on the substrate, which links back to the challenges of the functionalization process.

Table 2: Performance of Surfaces Modified with Different Silanes

Silane Type Typical Application Achieved Water Contact Angle Key Performance Attribute
This compound Superhydrophobic & Oleophobic Coatings >150° (Expected) Low surface energy from C-F bonds
Silica/Trimethylchlorosilane (TMCS) Superhydrophobic Coatings Up to 165° mdpi.com Roughness from nanoparticles + hydrophobicity mdpi.com
Octyltrimethoxysilane Robust Superhydrophobic Coatings >150° nih.gov Forms robust coating via hydrolysis/condensation nih.gov
3-Aminopropyltriethoxysilane (APTES) Surface primer for biomolecules ~60-70° (hydrophilic shift) Amine group for further functionalization researchgate.netnih.gov

Challenges and Opportunities in Silane Functionalization

Achieving a uniform and durable silane layer is a significant challenge in surface engineering. The process is fraught with potential issues that can compromise the final properties of the coating.

A major challenge, particularly with trifunctional alkoxysilanes, is the tendency for uncontrolled polymerization in solution, leading to the formation of aggregates or clumps. mdpi.com These aggregates can deposit unevenly on the substrate, creating a rough, non-uniform film with poor adhesion and suboptimal performance. This agglomeration is driven by the same hydrolysis and self-condensation reactions that are necessary for surface bonding. nih.gov

For this compound, which does not rely on this mechanism, the primary challenge is different. While it avoids the issue of bulk polymerization from hydrolysis, achieving a dense, well-ordered monolayer still requires careful control. The opportunity lies in leveraging its unique reactivity. Since the reaction is with surface hydroxyls, ensuring a clean, properly activated substrate is crucial. The use of anhydrous solvents and controlled environments (e.g., vapor deposition) can prevent interference from adsorbed water layers that could hinder the direct reaction of the silane with the surface. researchgate.net Research into optimizing deposition methods like spin coating, which has been shown to produce high-quality, homogeneous self-assembled monolayers (SAMs) for other silanes, presents a promising avenue. nih.gov

For alkoxysilanes, the concentration of water is a critical parameter that must be precisely controlled. nih.gov Insufficient water leads to incomplete hydrolysis and poor surface coverage, while excess water promotes bulk polymerization and agglomeration. google.com The choice of solvent (e.g., ethanol/water mixtures) and the use of acid or base catalysts are also crucial for controlling the kinetics of hydrolysis and condensation. researchgate.netresearchgate.net

For this compound, "hydration conditions" refer less to the bulk solution and more to the state of the substrate surface. The presence of a thin, uniform layer of adsorbed water on the substrate can provide the necessary hydroxyl groups for reaction, but an excess can be detrimental. The key opportunity is to optimize the pre-treatment of the substrate to control the density and availability of surface silanol groups. Solvents must be chosen for their ability to dissolve the silane without reacting with it and to facilitate its transport to the surface without introducing contaminants or excess moisture. Anhydrous solvents are often preferred to ensure that the reaction is confined to the substrate-solution interface. researchgate.net

Advanced Characterization Techniques for Functionalized Surfaces

To evaluate the success of a surface functionalization process and to understand the properties of the resulting layer, a suite of advanced characterization techniques is employed. These methods provide information on chemical composition, surface morphology, and functional properties.

X-ray Photoelectron Spectroscopy (XPS): This is a powerful technique for confirming the chemical composition of the surface. It can verify the presence of the silane by detecting characteristic elements like fluorine, carbon, and silicon, and can even provide information about the chemical bonds formed, such as the disappearance of the methoxy signal after hydrolysis in alkoxysilanes. nih.govresearchgate.net

Fourier-Transform Infrared (FTIR) Spectroscopy: FTIR is used to identify chemical bonds and functional groups on the surface. For silane coatings, it can confirm the covalent attachment to the substrate and the presence of the organic functional groups from the silane molecule. researchgate.netnih.gov

Contact Angle Goniometry: This is the primary method for evaluating the functional performance of a hydrophobic or hydrophilic surface. It measures the static contact angle of a liquid droplet on the surface, providing a direct measure of wettability. mdpi.com

Scanning Electron Microscopy (SEM): SEM provides high-magnification images of the surface morphology. It is invaluable for assessing the uniformity of the coating and observing any roughness or hierarchical structures that contribute to properties like superhydrophobicity. mdpi.comnih.gov

Atomic Force Microscopy (AFM): AFM offers three-dimensional topographical imaging at the nanoscale. It can be used to measure the roughness of the silane layer and to confirm the formation of a smooth, homogeneous monolayer. nih.gov

Nuclear Magnetic Resonance (NMR) Spectroscopy: Solid-state NMR, particularly 29Si MAS NMR, is highly effective for studying the structure and condensation state of silanes on a surface. It can distinguish between different silicon environments, providing insight into the degree of cross-linking and bonding. nih.gov

Future research will likely involve the combined use of these techniques to build a comprehensive picture of how deposition parameters influence the structure and performance of this compound layers, leading to more reliable and effective functionalization strategies.

Table 3: Advanced Characterization Techniques for Silanized Surfaces

Technique Information Provided Relevance to Functionalization
XPS Elemental composition, chemical state Confirms presence of silane (e.g., F 1s peak) and Si-O-Substrate bond formation. nih.govresearchgate.net
FTIR Functional groups, bond formation Verifies presence of alkyl/fluoroalkyl chains and siloxane bonds. researchgate.net
Contact Angle Surface wettability, surface energy Directly measures hydrophobicity/oleophobicity. mdpi.com
SEM Surface morphology, roughness Visualizes coating uniformity and micro/nanostructure. nih.gov
AFM Nanoscale topography, roughness Quantifies smoothness and thickness of the deposited monolayer. nih.gov
29Si MAS NMR Silicon chemical environment Determines the nature of silane bonding and degree of condensation. nih.gov

Direct Chemical Characterization (e.g., X-ray Photoelectron Spectroscopy)

X-ray Photoelectron Spectroscopy (XPS) is a powerful surface-sensitive quantitative spectroscopic technique that measures the elemental composition, empirical formula, chemical state, and electronic state of the elements within a material. While XPS is a standard method for characterizing thin films and surface modifications, specific, publicly available XPS data for this compound is limited in the reviewed scientific literature. However, based on the known structure of the molecule and XPS data for similar fluoroalkylsilanes and organosilicon compounds, we can predict the characteristic binding energies for its constituent elements.

Predicted XPS Data for this compound

The primary elemental constituents of this compound are Carbon (C), Fluorine (F), Silicon (Si), and Oxygen (O) (from the siloxane bond upon hydrolysis and condensation on a substrate). The table below provides an educated estimation of the binding energies for the core level spectra of these elements in this specific chemical environment.

ElementCore LevelChemical GroupPredicted Binding Energy (eV)
CarbonC 1sC-Si~284.5
C-C~285.0
C-F₂~291.0
C-F₃~293.0
FluorineF 1sC-F~689.0
SiliconSi 2pSi-(CH₃)₃~102.0
Si-C~100.5
Si-O~103.0
OxygenO 1sSi-O-Substrate~532.5

Note: These are predicted values and can vary based on the substrate, the quality of the self-assembled monolayer, and the specific XPS instrumentation used. The C 1s spectrum is expected to be complex due to the various carbon environments.

Detailed research findings from studies on analogous fluoroalkylsilanes reveal that the high-resolution C 1s spectrum can be deconvoluted to identify the different carbon environments, such as the aliphatic carbons in the hexyl chain and the highly shifted signals from the fluorinated carbons. The F 1s spectrum typically shows a single, intense peak characteristic of covalent C-F bonds. The Si 2p spectrum provides information on the bonding of the silane headgroup to the substrate, with shifts indicating the formation of Si-O-Si linkages upon hydrolysis and condensation.

Prospective Research in Green Chemical Synthesis and Sustainable Materials

The unique properties of this compound, particularly its fluorinated tail and reactive silane headgroup, position it as a compound of interest for future research in green chemistry and the development of sustainable materials.

Green Chemical Synthesis:

Traditional synthesis routes for organosilanes can involve hazardous reagents and solvents. Future research is expected to focus on developing greener synthesis pathways for this compound and other fluoroalkylsilanes. Key areas of investigation will likely include:

Catalytic Hydrosilylation: Exploring the use of earth-abundant and non-toxic metal catalysts (e.g., iron, copper) to replace precious metal catalysts (e.g., platinum) in the hydrosilylation step of the synthesis.

Solvent-Free or Green Solvent Systems: Developing synthesis protocols that minimize or eliminate the use of volatile organic compounds (VOCs) by employing solvent-free reaction conditions or benign solvents like water, supercritical CO₂, or ionic liquids.

In-Situ Generation and Reaction: Investigating one-pot synthesis methods where the reactive silane is generated and consumed in the same reaction vessel, reducing the need for isolation and purification of hazardous intermediates. This approach has been successfully applied to other trimethylsilane (B1584522) compounds. organic-chemistry.orgnih.gov

Sustainable Materials:

The ability of this compound to form self-assembled monolayers (SAMs) on various substrates opens up avenues for its application in a range of sustainable technologies.

Superhydrophobic and Self-Cleaning Surfaces: Research is ongoing to utilize fluoroalkylsilanes to create superhydrophobic surfaces on materials like glass, metals, and even fabrics. mdpi.com These surfaces exhibit extreme water repellency, leading to self-cleaning properties that can reduce the need for chemical cleaning agents and fresh water consumption. Future work could focus on optimizing the deposition of this compound to create durable and scalable superhydrophobic coatings for applications in construction, automotive, and electronics.

Eco-Friendly Antifouling Coatings: Marine biofouling is a significant issue for the shipping industry, leading to increased fuel consumption and the transfer of invasive species. Traditional antifouling coatings often rely on toxic biocides. Fluoroalkylsilanes are being explored as a more environmentally friendly alternative for creating low-surface-energy, foul-release coatings. researchgate.netmaterialsopenresearch.orgrsc.orgresearchgate.net Prospective research will likely focus on the long-term stability and effectiveness of this compound-based coatings in marine environments and their biodegradability.

Moisture-Resistant and Anti-Corrosion Coatings: The hydrophobic nature of fluorinated coatings can provide a protective barrier against moisture, a key factor in the corrosion of metals and the degradation of electronic components. Future studies could investigate the use of this compound to create thin, transparent, and durable anti-corrosion coatings for various industrial applications.

The development of sustainable materials based on this compound will also require a thorough understanding of its life cycle and environmental impact. Future research should therefore include studies on its biodegradability and potential for recycling to ensure its alignment with the principles of a circular economy.

Q & A

Q. What are the recommended personal protective equipment (PPE) protocols for handling Trimethyl(tridecafluorohexyl)silane in laboratory settings?

  • Methodological Answer : Researchers must use a face shield and safety glasses compliant with NIOSH (US) or EN 166 (EU) standards to prevent eye exposure . Nitrile or chemical-resistant gloves should be inspected prior to use, and proper glove removal techniques (e.g., avoiding outer surface contact) must be followed to minimize skin exposure . A full-body chemical-resistant suit is recommended, with equipment selection based on workplace concentration and exposure risk . Post-handling, gloves must be disposed of according to hazardous waste protocols, followed by thorough handwashing .

Q. What acute toxicity hazards are associated with this compound exposure?

  • Methodological Answer : The compound is classified under multiple hazard codes:
  • H225 : Highly flammable liquid and vapor .
  • H302 : Harmful if swallowed .
  • H315/H319 : Causes skin and eye irritation .
  • H335 : May cause respiratory irritation .
    Researchers should prioritize fume hoods for volatile handling and implement emergency protocols for spills or inhalation exposure, referencing SDS Section 2 for first-aid measures .

Advanced Research Questions

Q. How can researchers optimize the synthesis yield of this compound under varying reaction conditions?

  • Methodological Answer : Synthesis optimization requires careful control of reaction parameters. For example, coupling reactions with potassium hydrogen carbonate in 1,2-dimethoxyethane at 50°C for 16 hours achieved 92% yield, while shorter reaction times (12 hours) reduced yields to 45.5% . Researchers should systematically vary temperature, solvent polarity, and catalyst loading while monitoring intermediates via TLC or GC-MS. Purification via column chromatography (e.g., silica gel, hexane/ethyl acetate gradients) is critical for isolating high-purity products .

Q. What analytical techniques are recommended for characterizing reaction intermediates of this compound in complex mixtures?

  • Methodological Answer : Nuclear magnetic resonance (NMR) spectroscopy (¹H, ¹³C, and ¹⁹F) is essential for structural elucidation, particularly for detecting fluorinated moieties and silicon-methyl groups . High-resolution mass spectrometry (HRMS) confirms molecular weights, while infrared (IR) spectroscopy identifies functional groups like Si-C and C-F bonds . For reaction monitoring, gas chromatography (GC) with flame ionization detection or HPLC-UV can track intermediate conversion rates .

Q. How should researchers address discrepancies in reported toxicological data for this compound across different SDS sources?

  • Methodological Answer : Discrepancies often arise due to variations in testing protocols or incomplete datasets. Researchers should cross-reference SDS sections on toxicological classifications (e.g., Sections 2 and 3 in ) with peer-reviewed studies. For example, while acute toxicity data may be classified as "H302" (oral toxicity), conflicting LD50 values should be validated using in vitro assays (e.g., MTT cell viability tests) or computational models (e.g., QSAR predictions) . Institutional review boards (IRBs) should approve protocols for handling conflicting data to ensure safety compliance.

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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.